7-Methyldecane-1,7,9-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyldecane-1,7,9-tricarboxylic acid is an organic compound characterized by a long carbon chain with three carboxylic acid groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Methyldecane-1,7,9-tricarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methyldecane-1,7,9-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Methyldecane-1,7,9-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 7-Methyldecane-1,7,9-tricarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyldecane-1,7,9-tricarboxylic acid include other tricarboxylic acids such as citric acid and isocitric acid . These compounds share the presence of three carboxylic acid groups but differ in their carbon chain length and functional group positions.
Uniqueness
What sets this compound apart is its unique structure, which includes a long carbon chain with a methyl group and three carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
132655-67-5 |
---|---|
Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,3-dimethylnonane-1,3,9-tricarboxylic acid |
InChI |
InChI=1S/C14H24O6/c1-10(12(17)18)9-14(2,13(19)20)8-6-4-3-5-7-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
SOKQNFRUHLVLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(CCCCCCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.